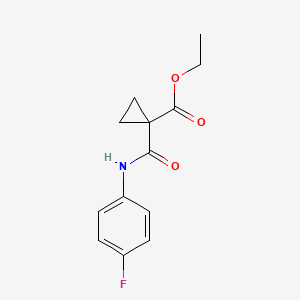

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

CAS No.: 20650-07-1

Cat. No.: VC3285542

Molecular Formula: C6H15NO

Molecular Weight: 117.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20650-07-1 |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| IUPAC Name | 3-methoxy-N,N-dimethylpropan-1-amine |

| Standard InChI | InChI=1S/C6H15NO/c1-7(2)5-4-6-8-3/h4-6H2,1-3H3 |

| Standard InChI Key | VIVLBCLZNBHPGE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F |

| Canonical SMILES | CN(C)CCCOC |

Introduction

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a synthetic organic compound with a molecular formula of C13H14FNO3 and a molecular weight of 251.25 g/mol . It features a cyclopropane ring, which is known for its unique strain and reactivity, along with a carbamoyl group attached to a para-fluorophenyl moiety. This compound is primarily used in research settings for its potential applications in medicinal chemistry and as an intermediate in the synthesis of other bioactive compounds.

Synthesis and Chemical Behavior

The synthesis of Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate typically involves multiple steps, starting from appropriate precursors. The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine under acidic or basic conditions. It may also participate in nucleophilic substitution reactions due to the presence of the electrophilic carbonyl carbon in the carbamoyl group.

Biological Activities and Research Findings

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has been studied for its potential biological activities, including anticancer properties. Derivatives of cyclopropanecarboxylates have shown significant effectiveness in inhibiting tumor growth in various cancer models. The presence of the fluorophenyl group may enhance its binding affinity to specific receptors or enzymes, contributing to its biological effects.

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Inhibits tumor growth in cancer models |

| Antimicrobial and Antioxidant Activities | Potential therapeutic effects due to the fluorophenyl group |

Toxicological Profile and Safety Considerations

Preliminary assessments suggest that Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has a moderate toxicity level. Further investigation into its safety parameters and potential side effects is necessary for its development as a therapeutic agent.

Applications in Research and Development

This compound is used as an intermediate in the synthesis of other bioactive compounds, such as Cabozantinib (S)-malate, which is a key drug in cancer treatment . Its unique structure makes it a valuable tool in medicinal chemistry research.

| Application | Description |

|---|---|

| Intermediate in Synthesis | Used in the preparation of Cabozantinib (S)-malate |

| Medicinal Chemistry Research | Valuable tool due to its unique structure and potential biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume